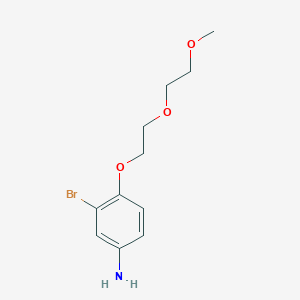

3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline

Description

Properties

IUPAC Name |

3-bromo-4-[2-(2-methoxyethoxy)ethoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHKXCFVSJZOAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1=C(C=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline (CAS 1564561-01-8): Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction and Strategic Overview

3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline is a specialized organic molecule that has emerged as a significant building block in the field of medicinal chemistry. Its structure is a deliberate amalgamation of three key chemical motifs: a reactive aniline ring, a strategically placed bromine atom, and a flexible hydrophilic polyethylene glycol (PEG)-like side chain. The aniline group provides a nucleophilic handle essential for amide bond formation and other coupling reactions. The bromine atom offers a versatile site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling complex molecular scaffolding.

Perhaps most importantly, the di-ethylene glycol monomethyl ether chain imparts favorable physicochemical properties, such as enhanced aqueous solubility and improved pharmacokinetic profiles—critical attributes for drug candidates. This combination of features makes the compound particularly valuable as a precursor for advanced chemical tools, most notably as a component of Proteolysis Targeting Chimeras (PROTACs), where it can be incorporated into the linker unit that bridges an E3 ligase-binding element and a target protein ligand. This guide provides an in-depth analysis of its properties, a plausible synthetic route with mechanistic rationale, and a discussion of its applications for researchers in drug development.

Physicochemical and Structural Properties

The fundamental characteristics of a molecule are critical for its application in synthesis and biological systems. While extensive experimental data for this specific compound is not publicly available, its core properties can be compiled from supplier technical data sheets.

| Property | Value | Source |

| CAS Number | 1564561-01-8 | [1][2] |

| Molecular Formula | C11H16BrNO3 | [2] |

| Molecular Weight | 290.16 g/mol | |

| Physical Form | Oil | |

| Purity | ≥95% | |

| Storage Temperature | Room Temperature | |

| SMILES | NC1=CC=C(OCCOCCOC)C(Br)=C1 | [2] |

| InChI Key | JUHKXCFVSJZOAZ-UHFFFAOYSA-N |

Note: Experimental values for melting point, boiling point, and precise solubility are not widely published. The physical form as an oil is consistent with a molecule of this size and flexibility, which can disrupt crystal lattice formation.

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

Caption: Plausible two-step synthesis of the target compound.

Experimental Protocol (Representative)

Step 1: Synthesis of 1-Bromo-2-(2-(2-methoxyethoxy)ethoxy)-4-nitrobenzene (Intermediate)

-

Reaction Setup: To a solution of 3-Bromo-4-nitrophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Reagent Addition: Add 1-chloro-2-(2-methoxyethoxy)ethane (1.2 eq) to the stirring mixture.

-

Causality: The potassium carbonate deprotonates the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile. DMF is an ideal polar aprotic solvent that facilitates this Sₙ2 reaction without solvating the nucleophile excessively.

-

-

Reaction Execution: Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the intermediate ether.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water.

-

Reagent Addition: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq).

-

Causality: This is a classic Bechamp reduction. Iron acts as the reducing agent in the presence of a mild proton source (generated from NH₄Cl hydrolysis), selectively reducing the aromatic nitro group to an amine without affecting the bromo-substituent or ether linkage.[3] This method is favored for its cost-effectiveness and functional group tolerance.

-

-

Reaction Execution: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Workup and Isolation: Upon completion, cool the reaction and filter it through a pad of Celite to remove the iron salts, washing with ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Purification: Extract the remaining aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, this compound. Further purification via column chromatography may be performed if necessary.

Applications in Research and Drug Development

While specific publications detailing the use of CAS 1564561-01-8 are scarce, its molecular architecture strongly suggests its primary application as a high-value intermediate in pharmaceutical and agrochemical research.[4][5]

Primary Application: PROTAC Linker Synthesis The most compelling application is in the construction of PROTACs. A PROTAC molecule consists of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The properties of the linker are paramount for the efficacy of the PROTAC, influencing solubility, cell permeability, and the optimal orientation of the two binding partners.

-

Aniline Handle: The primary amine is readily acylated to form an amide bond, a stable and common connection point for attaching to other parts of the PROTAC linker or to an E3 ligase ligand.

-

PEG Chain: The -(CH₂CH₂O)₂CH₃ chain is a well-established motif for improving aqueous solubility and pharmacokinetic properties. It is flexible and hydrophilic, helping to mitigate the often high hydrophobicity of the terminal ligands.

-

Bromo Substituent: The bromine atom can be used in transition-metal-catalyzed cross-coupling reactions to attach more complex chemical structures, or it can be retained to modulate the electronic properties of the aniline ring.

Broader Context: Role of Bromoanilines in Synthesis Bromoanilines are a cornerstone of chemical synthesis. They serve as versatile precursors for a wide range of biologically active molecules. For instance, various bromoaniline derivatives are key intermediates in the synthesis of azo dyes, kinase inhibitors for oncology, and agents with antidiabetic properties.[6][7][8] The presence of both an amine and a bromine atom on the aromatic ring allows for orthogonal chemical modifications, making them powerful starting points for building molecular diversity.

Safety, Handling, and Storage

As a bromoaniline derivative, this compound must be handled with appropriate caution. The following safety information is derived from supplier data and general knowledge of this chemical class.[9][10]

GHS Hazard Information[2]

| Category | Code | Statement |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H332 | Harmful if inhaled. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.

-

Respiratory Protection: If working outside of a fume hood or with aerosols, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage condition is room temperature.

Conclusion

This compound (CAS 1564561-01-8) is a sophisticated chemical building block designed for modern synthetic challenges. While it may appear to be a niche reagent, its combination of a reactive aniline, a versatile bromine handle, and a solubility-enhancing PEG-like chain makes it an exceptionally valuable tool for medicinal chemists. Its primary utility lies in the synthesis of complex molecular architectures, particularly as a linker component in PROTACs, where precise control over physicochemical properties is essential for therapeutic success. Proper understanding of its synthesis, properties, and handling is crucial for leveraging its full potential in the advancement of drug discovery programs.

References

- Arctom. (n.d.). CAS NO. 1564561-01-8 | 3-bromo-4-[2-(2-methoxyethoxy)ethoxy]aniline.

- Sigma-Aldrich. (n.d.). 3-bromo-4-[2-(2-methoxyethoxy)ethoxy]aniline.

- BLDpharm. (n.d.). 1564561-01-8|this compound.

- Tokyo Chemical Industry. (n.d.). 3-Bromo-4-methoxyaniline | 19056-41-8.

- P212121 Store. (n.d.). 3-Bromo-4-ethoxyaniline | CAS 101251-12-1.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-3-ethoxyaniline hydrochloride.

- CDH Fine Chemical. (n.d.). 3-Bromo Aniline CAS No 591-19-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- s d fine-chem limited. (n.d.). Chemwatch MSDS 17412 - 4-BROMOANILINE.

- Capot Chemical. (2016). material safety data sheet - 3-Bromo-2,4-difluoroaniline.

- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

- PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.

- Apollo Scientific. (2022). 3-Bromo-2-fluoroaniline Safety Data Sheet.

- BLDpharm. (n.d.). 125756-95-8|4-Bromo-3-ethoxyaniline.

- Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline.

- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.

- YouTube. (2025, May 20). Synthetic Route (Aniline to meta-Bromoaniline).

- Kemystery. (n.d.). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications.

- Chem-Impex. (n.d.). 3-Bromo-4-nitroaniline.

- Jiang, B., et al. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry, 108, 104648.

- ChemicalBook. (2023, November 13). 4-Bromoaniline: properties, applications and safety.

- PubChem. (n.d.). 3-[(4-Bromo-2,5-dimethoxyphenyl)methoxy]aniline.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 1564561-01-8|this compound|BLD Pharm [bldpharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. maksons.co.in [maksons.co.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Methoxyethoxy Motif in Medicinal Chemistry: Synthesis, Physicochemical Optimization, and Applications

[1]

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often hits a "solubility wall." While introducing ionizable groups (e.g., piperazines, morpholines) is a standard solution, it frequently introduces liability regarding membrane permeability (LogD) and off-target toxicity (e.g., hERG inhibition). The 2-methoxyethoxy substituent (

This guide provides a technical deep-dive into the application of methoxyethoxy-substituted anilines, using the precursor of the blockbuster drug Erlotinib (Tarceva) as a primary case study. It details the physicochemical rationale, robust synthetic protocols, and validation workflows required to deploy this moiety effectively in drug discovery.

Part 1: Structural Rationale & Physicochemical Logic

The "Glycol Effect" in Structure-Activity Relationships (SAR)

The 2-methoxyethoxy group functions as a "mini-PEG" (polyethylene glycol) chain. Its utility in medicinal chemistry stems from three specific properties:

-

Solubility-Permeability Balance: Unlike basic amines, which rely on ionization for solubility, the methoxyethoxy group relies on the ether oxygen atoms acting as hydrogen bond acceptors. This allows the molecule to remain neutral at physiological pH, facilitating passive diffusion across cell membranes (high

) while maintaining aqueous solubility in the cytosol. -

Metabolic Stability: While susceptible to O-dealkylation by CYP450 enzymes, the ethylene bridge is generally more stable than longer alkyl chains. It blocks metabolic "soft spots" on aromatic rings by capping phenols.

-

Crystal Packing Disruption: The flexibility of the ethoxy chain disrupts efficient crystal packing, often lowering the melting point and increasing the dissolution rate of the solid API (Active Pharmaceutical Ingredient).

Decision Logic: When to Deploy

The following decision tree illustrates when a medicinal chemist should pivot to a methoxyethoxy strategy versus a traditional ionizable group strategy.

Figure 1: Strategic decision pathway for solubilizing group selection in lead optimization.

Part 2: Synthetic Methodology

Target Molecule: 3,4-bis(2-methoxyethoxy)aniline Significance: Key intermediate for Erlotinib (EGFR inhibitor).[1]

The synthesis of electron-rich anilines with glycol tails requires careful control of pH and temperature to prevent ether cleavage or incomplete reduction. The following protocol is an optimized, scalable route derived from industrial processes but adapted for the research laboratory.

Reaction Scheme Visualization

Figure 2: Synthetic pathway for the generation of the Erlotinib aniline precursor.

Detailed Experimental Protocol

Step 1: Bis-Alkylation of 4-Nitrocatechol

Objective: Install the solubilizing tails while the ring is deactivated (nitro group), preventing side reactions common with electron-rich anilines.

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrocatechol (15.5 g, 100 mmol) and anhydrous DMF (150 mL).

-

Base Addition: Add Potassium Carbonate (

, 41.4 g, 300 mmol, 3.0 eq). The excess base is crucial to drive the reaction to completion and scavenge HBr. -

Alkylation: Add 1-bromo-2-methoxyethane (30.6 g, 220 mmol, 2.2 eq) dropwise over 15 minutes.

-

Note: 1-chloro-2-methoxyethane can be used but requires catalytic KI and higher temperatures.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting catechol (polar) should disappear, replaced by the less polar bis-alkylated product.

-

Workup:

-

Cool to room temperature.[2]

-

Pour the mixture into ice-water (600 mL) with vigorous stirring. The product should precipitate as a yellow solid.

-

Filter the solid, wash with water (

mL) to remove DMF, and dry under vacuum at 45°C. -

Yield: Expect ~85–90% of 3,4-bis(2-methoxyethoxy)-1-nitrobenzene.

-

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the aniline without cleaving the ether chains.

-

Setup: Dissolve the nitro intermediate (10 g) in Methanol (100 mL) in a hydrogenation flask.

-

Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading) under an argon blanket (pyrophoric hazard).

-

Reduction: Purge with Hydrogen gas (

) and stir under a balloon of-

Alternative: For scale-up, use ammonium formate (5 eq) as a hydrogen transfer agent to avoid gas handling.

-

-

Workup:

-

Filter the catalyst through a pad of Celite. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purification: The resulting oil is often pure enough for the next step. If darkening occurs (oxidation), recrystallize from Isopropyl Alcohol/Hexane or purify via silica column (DCM:MeOH 95:5).

-

Characterization:

(DMSO-

-

Part 3: Analytical Validation (Thermodynamic Solubility)

To confirm the efficacy of the methoxyethoxy group, one must distinguish between kinetic solubility (precipitation from DMSO) and thermodynamic solubility (equilibrium with solid). The latter is the gold standard for lead optimization.

Thermodynamic Solubility Protocol (Shake-Flask Method)

| Parameter | Specification | Rationale |

| Media | Phosphate Buffer (pH 7.4) | Simulates physiological blood pH. |

| Incubation | 24 Hours | Ensures true equilibrium is reached between solid and solute.[2] |

| Temperature | 25°C ± 1°C | Standardizes thermal energy contributions to solvation. |

| Separation | Centrifugation + Filtration | Removes micro-crystals that can skew UV/MS readings. |

Step-by-Step Workflow:

-

Preparation: Weigh 2–5 mg of the solid 3,4-bis(2-methoxyethoxy)aniline into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of pH 7.4 phosphate buffer.

-

Equilibration: Place on an orbital shaker (300 rpm) at 25°C for 24 hours. Ensure solid is still visible; if fully dissolved, add more solid.

-

Phase Separation:

-

Transfer suspension to a microcentrifuge tube.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Critical Step: Filter the supernatant through a 0.45

m PVDF syringe filter to remove nano-particulates.

-

-

Quantification:

-

Analyze the filtrate via HPLC-UV (254 nm).

-

Quantify against a 5-point calibration curve prepared from a DMSO stock solution of the same compound.

-

Target Metric: A result

is generally considered "soluble" for a neutral lead compound; Erlotinib precursors typically exhibit solubility in the

-

Part 4: Applications in Kinase Inhibitor Design

The 3,4-bis(2-methoxyethoxy)aniline motif is not just a precursor; it is a privileged scaffold.

-

EGFR Inhibition (Erlotinib): The two methoxyethoxy chains extend into the solvent-exposed region of the ATP-binding pocket. They do not make critical binding contacts but are essential for the drug's oral bioavailability. Without them, the planar quinazoline core is virtually insoluble.

-

Selectivity Tuning: By adjusting the length of the ether chain (e.g., methoxyethoxy vs. methoxyethoxyethoxy), chemists can probe the depth of solvent channels in kinases, potentially gaining selectivity over homologous enzymes.

References

-

Erlotinib Discovery & SAR: Schnur, R. C., et al. (2001). Inhibition of Epidermal Growth Factor Receptor Cytoplasmic Domain Tyrosine Kinase by [6,7-Bis(2-methoxyethoxy)quinazolin-4-yl]-(3-ethynylphenyl)amine (CP-358,774). Journal of Medicinal Chemistry.[3]

-

Solubility Strategies: Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

-

Synthetic Route Validation: International Patent WO2007138613A2. Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.[1]

-

Thermodynamic Solubility Protocols: Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.[4]

Sources

- 1. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 2. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inventivapharma.com [inventivapharma.com]

Difference between 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline and 3-bromo-4-methoxyaniline

Topic: Comparative Technical Analysis: 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline vs. 3-Bromo-4-methoxyaniline Content Type: Advanced Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

In the optimization of small-molecule kinase inhibitors—particularly those targeting EGFR, VEGFR, and BTK—the transition from a "hit" to a "lead" often hinges on physicochemical optimization. This guide analyzes the structural and functional divergence between two critical building blocks: the standard lipophilic core 3-bromo-4-methoxyaniline (Compound B) and its solubility-enhanced bioisostere, This compound (Compound A) .

While Compound B serves as a robust, crystalline scaffold for early-stage structure-activity relationship (SAR) studies, Compound A represents a strategic "solubility pivot." By replacing the methoxy group with a diethylene glycol monomethyl ether (PEG2) tail, Compound A targets the solvent-exposed regions of the ATP binding pocket, dramatically improving aqueous solubility and oral bioavailability without compromising the core binding affinity.

Part 1: Structural & Physicochemical Divergence

The selection between these two anilines is rarely arbitrary; it is a calculated decision based on the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate.

Comparative Data Matrix[1]

| Feature | Compound B (Standard Core) | Compound A (Solubility Optimized) |

| IUPAC Name | 3-Bromo-4-methoxyaniline | This compound |

| CAS Registry | 19056-41-8 | 1564561-01-8 |

| Formula | C₇H₈BrNO | C₁₁H₁₆BrNO₃ |

| Mol. Weight | 202.05 g/mol | 290.15 g/mol |

| LogP (Calc) | ~2.6 (Lipophilic) | ~1.8 (Moderately Lipophilic) |

| tPSA | ~35 Ų | ~53 Ų (Higher polarity) |

| Physical State | Crystalline Solid (MP: 60-64°C) | Viscous Oil or Low-Melting Solid |

| Solubility (Aq) | Poor (< 0.1 mg/mL) | Moderate to High (due to ether oxygens) |

| Primary Utility | Early SAR, Crystallography, Core Scaffolding | Lead Optimization, ADME Enhancement, Prodrug Design |

The "Solvent Front" Strategy

In kinase inhibitor design (e.g., Quinazolines like Gefitinib or Erlotinib), the aniline moiety often occupies the hydrophobic pocket deep within the active site, while the 4-position substituent points toward the solvent interface.

-

Compound B (Methoxy): The methoxy group is small and rigid. It fits well in tight pockets but contributes little to solubility. It is metabolically liable to O-demethylation.

-

Compound A (PEG2-Methoxy): The PEG chain acts as a "solubilizing tail." It extends into the solvent-exposed region of the kinase, forming hydrogen bonds with water molecules. This mimics the strategy used in Erlotinib (which possesses similar chains on the quinazoline core) to ensure the drug dissolves in gastric fluids.

Part 2: Synthetic Pathways & Process Challenges

The synthesis of Compound A is significantly more operationally demanding than Compound B due to the physicochemical properties of the glycol reagents.

Reaction Logic Visualization (Graphviz)

Figure 1: Divergent synthetic pathways. Path A requires rigorous purification to remove high-boiling glycol impurities.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Compound A (The PEGylated Scaffold)

Self-Validating Step: The critical failure point in this synthesis is the incomplete removal of unreacted diethylene glycol monomethyl ether, which poisons subsequent coupling reactions (e.g., Buchwald-Hartwig).

Step 1: Nucleophilic Aromatic Substitution (SnAr)

-

Setup: Charge a dry 3-neck flask with Diethylene glycol monomethyl ether (1.2 eq) and anhydrous THF under N₂.

-

Activation: Cool to 0°C. Add NaH (60% dispersion, 1.3 eq) portion-wise. Observation: Vigorous H₂ evolution. Stir for 30 min until evolution ceases (formation of the alkoxide).

-

Addition: Dropwise add a solution of 3-bromo-4-fluoronitrobenzene (1.0 eq) in THF.

-

Reaction: Warm to RT and stir. If sluggish, heat to 50°C. Monitor by TLC (Hexane/EtOAc 7:3). The fluoride is highly reactive; reaction usually completes in <4 hours.

-

Workup (Critical): Quench with water. Extract with EtOAc.

-

Purification Hack: Wash the organic layer 5x with brine to pull out the unreacted glycol reagent. If the glycol remains, it will interfere with the reduction step.

-

-

Yield: The nitro-intermediate is typically a yellow oil.

Step 2: Nitro Reduction

-

Catalyst: Dissolve the intermediate in MeOH. Add 10% Pd/C (5 wt%).

-

Reduction: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 4-12 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Do not let the catalyst dry out (pyrophoric).

-

Isolation: Concentrate in vacuo. Compound A is obtained as a viscous brown oil or low-melting solid.

-

Validation: Check LCMS. Mass [M+H]+ should be ~290/292 (Br isotope pattern).

Protocol B: Synthesis of Compound B (The Standard Core)

Step 1: Methoxylation

-

Dissolve 3-bromo-4-fluoronitrobenzene in MeOH.

-

Add NaOMe (1.1 eq) at 0°C. The product often precipitates directly upon water addition as a clean, yellow solid. Filtration is usually sufficient purification.

Step 2: Iron Reduction (Bechamp Conditions) Why Iron? For Compound B, Fe/NH₄Cl is cheaper and avoids the risk of dehalogenation (loss of Bromine) which can occur with Pd/H₂ if not carefully monitored.

-

Suspend nitro compound in EtOH/H₂O (3:1). Add Fe powder (5 eq) and NH₄Cl (5 eq).

-

Reflux for 2 hours.

-

Filter hot. Upon cooling and concentration, Compound B crystallizes (MP: 62°C).

Part 4: Application in Drug Discovery (The "Why")

The choice between A and B dictates the trajectory of the lead optimization campaign.

The "Solubility Tail" Effect

In the development of EGFR inhibitors (e.g., for NSCLC), the quinazoline or pyrimidine core is highly lipophilic.

-

Using Compound B results in a final drug with LogP > 4.5. This leads to poor absorption, high plasma protein binding, and potential metabolic toxicity.

-

Using Compound A lowers the LogP by ~0.8 to 1.0 units and introduces hydrogen bond acceptors (ether oxygens). This improves the Thermodynamic Solubility in the low pH environment of the stomach.

Decision Logic for Researchers

Figure 2: Decision matrix for selecting the appropriate aniline building block.

References

-

Synthesis of 3-Bromo-4-methoxyaniline

- Source: PubChem Compound Summary for CID 961083.

-

URL:[Link]

-

PEGylation Strategies in Kinase Inhibitors (Erlotinib Context)

- Title: "Quinazoline derivatives: synthesis and structure-activity rel

- Source:Current Medicinal Chemistry.

- Context: Discusses the role of methoxyethoxy chains in solubility (analogous to Compound A's side chain).

-

URL:[Link]

-

General Nucleophilic Aromatic Substitution (SnAr)

- Title: "Nucleophilic Aromatic Substitution of p-Halonitrobenzenes."

- Source:Organic Syntheses.

-

URL:[Link] (General Reference for SnAr methodology).

- Compound A Commercial Availability & Structure: Source: BLD Pharm / ChemicalBook (CAS 1564561-01-8).

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Utilizing 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system for selective protein degradation.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the choice of POI and E3 ligase ligands dictates the targeting specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the formed ternary complex (POI-PROTAC-E3 ligase).[5][6]

Among the various linker strategies, those incorporating polyethylene glycol (PEG) chains have become particularly prevalent. PEG linkers offer a unique combination of hydrophilicity and flexibility, which can improve the solubility and bioavailability of often large and lipophilic PROTAC molecules.[5][7] The compound at the heart of this guide, 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline , is a versatile building block for constructing such PEGylated linkers. Its structure provides three key points for synthetic elaboration:

-

An aniline functional group, which is a common nucleophile in amide bond formations or can be used in cross-coupling reactions.

-

A bromo substituent on the aromatic ring, which is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[8][9][10]

-

A short, hydrophilic PEG chain , which enhances the drug-like properties of the final PROTAC.

This technical guide provides a detailed protocol for the synthesis of a model PROTAC using this compound, offering insights into the rationale behind the experimental choices and methodologies for characterization.

Strategic Synthesis of a PROTAC: A Modular Approach

The synthesis of a PROTAC is a modular process, allowing for the convergent assembly of the three core components. In this representative protocol, we will construct a PROTAC targeting the Bruton's tyrosine kinase (BTK), a well-established therapeutic target, and recruiting the Cereblon (CRBN) E3 ligase.

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the functionalization of the aniline group of our core building block via an amide coupling with a suitable POI ligand. Subsequently, the bromo-substituent will be utilized in a Buchwald-Hartwig amination to append the E3 ligase ligand, completing the PROTAC assembly.

Caption: A modular workflow for PROTAC synthesis.

Experimental Protocols

PART 1: Synthesis of the POI-Linker Intermediate

This part of the protocol describes the coupling of a representative POI ligand, a BTK inhibitor with a carboxylic acid handle, to our aniline-containing linker. The formation of a stable amide bond is a robust and widely used strategy in PROTAC synthesis.[1][11]

Reaction Scheme:

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| BTK Inhibitor-COOH | (Varies) | (As needed) | 0.1 | 1.0 |

| This compound | 306.18 | 33.7 | 0.11 | 1.1 |

| HATU | 380.23 | 45.6 | 0.12 | 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 38.8 | 0.3 | 3.0 |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 2 mL | - | - |

Protocol:

-

To a clean, dry vial equipped with a magnetic stir bar, add the BTK inhibitor with a carboxylic acid handle (0.1 mmol, 1.0 eq.).

-

Add this compound (33.7 mg, 0.11 mmol, 1.1 eq.) to the vial.

-

Dissolve the solids in anhydrous DMF (2 mL).

-

Add HATU (45.6 mg, 0.12 mmol, 1.2 eq.) to the solution.

-

Finally, add DIPEA (52 µL, 0.3 mmol, 3.0 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired POI-Linker intermediate.

Rationale:

-

HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization.

-

DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid by HATU.

-

The use of a slight excess of the aniline and coupling reagents ensures the complete consumption of the more valuable POI ligand.

PART 2: Final PROTAC Assembly via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] In this step, we will couple the bromo-functionalized POI-Linker intermediate with an amine-containing E3 ligase ligand, such as a derivative of pomalidomide.

Reaction Scheme:

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| POI-Linker Intermediate | (Varies) | (As needed) | 0.05 | 1.0 |

| Pomalidomide-NH2 | (Varies) | (As needed) | 0.06 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 2.3 | 0.0025 | 0.05 |

| Xantphos | 578.68 | 4.3 | 0.0075 | 0.15 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 32.6 | 0.1 | 2.0 |

| Anhydrous 1,4-Dioxane | - | 2 mL | - | - |

Protocol:

-

In a reaction tube, combine the POI-Linker intermediate (0.05 mmol, 1.0 eq.), the amine-functionalized pomalidomide derivative (0.06 mmol, 1.2 eq.), Pd₂(dba)₃ (2.3 mg, 0.0025 mmol, 0.05 eq.), Xantphos (4.3 mg, 0.0075 mmol, 0.15 eq.), and Cs₂CO₃ (32.6 mg, 0.1 mmol, 2.0 eq.).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane (2 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.

Rationale:

-

The palladium catalyst and phosphine ligand system is crucial for the catalytic cycle of the Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps.

-

A strong, non-nucleophilic base like cesium carbonate is required for the deprotonation of the amine, which is a key step in the catalytic cycle.

-

The reaction is performed under inert conditions to prevent the oxidation and deactivation of the palladium catalyst.

Characterization of the Final PROTAC

The identity and purity of the synthesized PROTAC must be confirmed using a combination of analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and to assess its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of the PROTAC and to ensure the absence of impurities.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which is critical for subsequent biological assays.

Conclusion and Future Perspectives

The protocol outlined in this guide demonstrates a robust and versatile strategy for the synthesis of PROTACs using this compound as a key building block. The modular nature of this synthetic route allows for the facile diversification of the POI ligand, the E3 ligase ligand, and the linker itself, enabling the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. As the field of targeted protein degradation continues to expand, the availability of well-defined and versatile chemical tools like the one described herein will be paramount to the development of novel therapeutics for a wide range of diseases.

References

-

Troup R.I., Fallan C., Baud M.G.J. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. 2020;1:273-312. [Link]

-

Dong, Y., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. 2024. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ChemRxiv. Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. [Link]

-

PubMed. Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

National Institutes of Health. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. [Link]

-

Dong, Y., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. 2024. [Link]

-

ResearchGate. Scope of PROTAC synthesis via amide coupling. [Link]

-

National Institutes of Health. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. Current strategies for the design of PROTAC linkers: a critical review. Exploratory targeted anti-tumor therapy. 2020;1(4), 273–312. [Link]

-

National Institutes of Health. Recent Advances in PROTACs for Drug Targeted Protein Research. [Link]

-

National Institutes of Health. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. [Link]

-

ChemRxiv. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and. [Link]

-

National Institutes of Health. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Advanced Suzuki Coupling Protocols for Sterically Hindered Bromoanilines

Executive Summary & Strategic Rationale

The Challenge: Sterically hindered bromoanilines represent a "perfect storm" of synthetic difficulty. The ortho-substituents impose severe steric penalties on the oxidative addition and reductive elimination steps, while the free amine (–NH₂) acts as a Lewis base, coordinating to the Palladium center and poisoning the catalyst (forming inactive

The Solution: Success requires a shift from "generic" catalytic systems (e.g.,

-

Steric Bulk: Prevents the free amine from binding to the metal center.

-

Electronic Activation: Facilitates oxidative addition across the hindered/electron-rich C–Br bond and accelerates the difficult reductive elimination step to form the biaryl bond.

This guide details two field-proven protocols: Method A (The "Universal" Buchwald G4 System) for general hindered couplings, and Method B (The PEPPSI-NHC System) for extremely hindered, tetra-ortho-substituted targets.

Mechanistic Insight & Catalyst Selection

The failure of traditional catalysts is often due to the slow generation of the active

Catalyst Decision Matrix

| Substrate Feature | Recommended Ligand | Recommended Precatalyst | Rationale |

| General Hindered Bromoaniline | XPhos or SPhos | XPhos Pd G4 | Excellent balance of stability and activity; SPhos is superior for stability, XPhos for reactivity. |

| Heterocycle-Rich / N-Containing | RuPhos | RuPhos Pd G4 | Designed to prevent N-coordination; superior for pyridine/pyrimidine coupling partners. |

| Extremely Hindered (Tetra-ortho) | IPr (NHC) | Pd-PEPPSI-IPr | NHC ligands offer stronger |

| Unprotected, Polar Substrates | CataCXium A | CataCXium A Pd G3 | High turnover numbers (TON) for unprotected anilines in polar solvents (n-Butanol/Water). |

Visualization: The G4 Precatalyst Activation Pathway

Caption: Activation pathway of Buchwald G4 precatalysts. The rapid generation of L-Pd(0) prevents the free aniline substrate from sequestering the Pd(II) precursor before the active cycle begins.

Protocol A: The "Universal" Buchwald G4 Method

Best for: Ortho-substituted bromoanilines coupling with hindered or heteroaryl boronic acids.

Materials

-

Substrate: Ortho-bromoaniline (1.0 equiv)

-

Coupling Partner: Boronic acid (1.2–1.5 equiv) or Pinacol ester (1.2 equiv)

-

Catalyst: XPhos Pd G4 (Sigma-Aldrich #901220) or SPhos Pd G4 (Sigma-Aldrich #901219) – Load: 1.0–2.0 mol%

-

Base:

(Tribasic Potassium Phosphate) – 0.5 M to 1.0 M aqueous solution. -

Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Procedure

-

Setup: To a reaction vial equipped with a magnetic stir bar, add the bromoaniline (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G4 (0.02 mmol, 2 mol%).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (

). -

Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) via syringe.

-

Base Addition: Inject degassed 0.5 M aqueous

(4 mL, 2.0 equiv). Note: A biphasic 1:1 organic/aqueous ratio is often crucial for dissolving inorganic byproducts. -

Reaction: Place in a pre-heated block at 80–100 °C . Stir vigorously (1000 rpm) for 2–4 hours.

-

Monitoring: Check by LC-MS after 1 hour. If conversion is <50%, increase temp to 110 °C.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash chromatography. Note: Anilines can streak on silica; add 1%

to the eluent if necessary.

Protocol B: The PEPPSI-IPr Method for Extreme Sterics

Best for: Tetra-ortho-substituted biaryls (e.g., coupling 2,6-disubstituted aniline with 2,6-disubstituted boronic acid).

Materials

-

Catalyst: Pd-PEPPSI-IPr (Sigma-Aldrich #669032) – Load: 2.0–5.0 mol%

-

Base:

(solid) or -

Solvent: Technical grade isopropanol (IPA) or 1,4-Dioxane.

Step-by-Step Procedure

-

Setup: In a glovebox or under strict Argon flow, combine bromoaniline (1.0 mmol), boronic acid (1.5 equiv), Pd-PEPPSI-IPr (0.05 mmol), and finely ground KOH (3.0 equiv) in a heavy-walled pressure vial.

-

Solvent: Add anhydrous 1,4-Dioxane or IPA (5 mL).

-

Reaction: Seal and heat to 60–80 °C .

-

Why lower temp? PEPPSI catalysts are extremely active; high temps can lead to rapid protodeboronation of the hindered boronic acid before coupling occurs.

-

-

Completion: These reactions often complete within 1–2 hours.

-

Workup: Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify.

Troubleshooting & Optimization Guide

If the standard protocols fail, consult the following optimization matrix.

| Problem | Diagnosis | Solution |

| Low Conversion (<20%) | Catalyst poisoning by amine or oxidation. | 1. Switch to RuPhos Pd G4 (better N-tolerance).2. Increase catalyst load to 5 mol%.3. Ensure strict degassing (freeze-pump-thaw). |

| Protodeboronation | Boronic acid hydrolyzes/deboronates faster than coupling. | 1. Use Boronic Pinacol Ester instead of acid.2. Switch base to anhydrous |

| Homocoupling | Oxidative coupling of boronic acid. | 1. Degas solvent thoroughly (Oxygen promotes homocoupling).2. Reduce excess boronic acid. |

| Incomplete Reaction | Stall after 50-60%. | 1. Add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv) after 2 hours.2. Switch solvent to n-Butanol (higher boiling point, better solubility). |

Optimization Workflow Diagram

Caption: Decision tree for troubleshooting common failure modes in hindered Suzuki couplings.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Chemistry - A European Journal, 2006.

-

Pfizer Process Development. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, 2024.[1]

-

Sigma-Aldrich. "Buchwald Precatalysts User Guide." Sigma-Aldrich Technical Bulletins.

Sources

Application Note: Conjugation of 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline to E3 Ligase Ligands

Introduction & Strategic Context

The synthesis of Proteolysis Targeting Chimeras (PROTACs) requires the precise conjugation of a Target Protein Ligand (Warhead) to an E3 Ligase Ligand via a chemical linker. The compound 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline (CAS: 1564561-01-8) represents a specialized "linker-warhead" intermediate or a functionalized scaffold.

Its structure features three critical distinct domains:

-

Aniline Amine (-NH₂): The primary nucleophilic handle for conjugation to the E3 ligase linker.

-

PEG-Tail (4-position): A short polyethylene glycol chain (PEG2-OMe) that modulates physicochemical properties (solubility) and permeability.

-

Aryl Bromide (3-position): An orthogonal functional handle allowing for subsequent cross-coupling (e.g., Suzuki-Miyaura) to a core pharmacophore or serving as a steric/electronic modulator in the binding pocket.

This Application Note details the protocol for conjugating this specific aniline to carboxylic acid-functionalized E3 ligase ligands (e.g., Thalidomide, VHL, or IAP derivatives). Due to the reduced nucleophilicity of the aniline nitrogen (relative to aliphatic amines) and the steric influence of the meta-bromide, standard coupling protocols must be optimized to prevent low yields and side reactions.

Chemical Strategy & Mechanism[1]

Reactivity Profile

The amine in this compound is an electron-deficient aniline .

-

Electronic Effect: The para-alkoxy group is electron-donating (resonance), increasing nucleophilicity. However, the meta-bromine atom is electron-withdrawing (induction), which deactivates the ring.

-

Net Result: The molecule is less nucleophilic than simple alkyl amines. Therefore, high-activity coupling reagents (HATU or COMU) are required rather than standard EDC/NHS protocols often used for proteins.

Reaction Pathway

The preferred method is Amide Coupling to an acid-functionalized E3 ligand.

Reaction Scheme:

Workflow Visualization

The following diagram illustrates the convergent synthesis workflow.

Caption: Convergent synthesis workflow for coupling electron-deficient anilines to E3 ligase ligands.

Materials & Equipment

Reagents

| Reagent | Grade/Spec | Purpose |

| This compound | >97% Purity | Nucleophile (Target) |

| E3 Ligand-Linker-COOH | HPLC Grade | Electrophile (e.g., Pom-C2-COOH) |

| HATU | Coupling Grade | Activation Agent (High efficiency) |

| DIPEA (Hünig's Base) | Anhydrous | Base (Proton scavenger) |

| DMF (N,N-Dimethylformamide) | Anhydrous | Solvent (Critical for solubility) |

| Ethyl Acetate / Brine | ACS Grade | Workup / Extraction |

Equipment

-

LC-MS (Liquid Chromatography-Mass Spectrometry) for reaction monitoring.[1]

-

Preparative HPLC (C18 column) for purification.

-

Inert atmosphere manifold (Nitrogen or Argon).[1]

-

4 mL or 20 mL Scintillation vials with Teflon-lined caps.

Experimental Protocol: Amide Coupling

Objective: To form a stable amide bond between the E3 ligand carboxylic acid and the aniline.

Step 1: Activation of the E3 Ligand

Rationale: Pre-activation of the carboxylic acid avoids competition from the aniline for the coupling reagent and reduces racemization risk (if chiral centers are present near the acid).

-

Weigh the E3 Ligand-Linker-COOH (1.0 equiv) into a clean, dry reaction vial.

-

Dissolve in Anhydrous DMF to a concentration of 0.1 M.

-

Note: DMF is preferred over DCM because PROTAC intermediates often have poor solubility in non-polar solvents.

-

-

Add DIPEA (3.0 equiv).[1]

-

Add HATU (1.1 equiv).

-

Stir at Room Temperature (RT) for 5–10 minutes .

-

Observation: The solution may turn slightly yellow, indicating the formation of the activated ester (O-At ester).

-

Step 2: Conjugation

-

Weigh This compound (1.1 equiv).

-

Dissolve the aniline in a minimal amount of Anhydrous DMF (approx. 0.5 mL per 100 mg).

-

Add the aniline solution dropwise to the activated E3 ligand mixture.

-

Purge the vial headspace with Nitrogen/Argon and cap tightly.

-

Stir at Room Temperature for 2–4 hours .

Step 3: Monitoring (Critical)

-

Method: Take a 5 µL aliquot, dilute with 200 µL MeCN, and inject into LC-MS.

-

Success Criteria:

-

Disappearance of E3-COOH peak [M+H]+.

-

Appearance of Product peak [M+H]+.

-

Note: The bromine atom will provide a distinct 1:1 isotopic pattern (⁷⁹Br/⁸¹Br) in the mass spectrum, aiding identification.

-

Step 4: Workup & Isolation

Choice of workup depends on scale and hydrophobicity.

Method A: Direct Purification (Preferred for <50 mg)

-

Dilute the reaction mixture with DMSO/MeCN (1:1) to a total volume of 2 mL.

-

Filter through a 0.45 µm syringe filter.

-

Inject directly onto Prep-HPLC .

-

Conditions: C18 Column, Water (0.1% Formic Acid) / Acetonitrile gradient (typically 5% to 95%).

-

Method B: Aqueous Extraction (For >100 mg)

-

Dilute reaction with Ethyl Acetate (EtOAc, 20 volumes).

-

Wash sequentially with:

-

5% LiCl solution (removes DMF).

-

Saturated NaHCO₃ (removes unreacted acid).

-

Brine.

-

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Alternative Protocol: Reductive Amination

Use case: If the E3 ligand possesses an Aldehyde (CHO) handle instead of a Carboxylic Acid.

-

Dissolve E3-Linker-CHO (1.0 equiv) and Aniline (1.1 equiv) in DCE (Dichloroethane) .

-

Add Acetic Acid (2.0 equiv) to catalyze imine formation. Stir for 1 hour.

-

Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv).

-

Stir at RT for 4–16 hours.

-

Quench with saturated NaHCO₃ and extract with DCM.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (<20%) | Low nucleophilicity of aniline. | Switch solvent to NMP ; Heat to 40°C; Increase HATU to 1.5 equiv. |

| Starting Material Remains | Hydrolysis of HATU. | Ensure DMF is strictly anhydrous . Re-add fresh HATU/DIPEA. |

| Over-reaction (Bis-acylation) | Excess reagents. | Unlikely with anilines due to sterics, but maintain 1:1 stoichiometry. |

| Product Precipitation | Poor solubility of conjugate. | Add HFIP (Hexafluoroisopropanol) as a co-solvent (10%) to solubilize aggregates. |

References

-

Burslem, G. M., & Crews, C. M. (2020).[2] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell.

-

[Link]

-

-

Testa, A., et al. (2020). This compound as a building block for PROTAC linkers.

-

[Link]

-

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology.

- BenchChem Application Notes. (2025). Protocols for PROTAC Library Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Amide Derivatives from 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline

Abstract

This application note provides a comprehensive technical guide for the acylation of 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline (CAS: 1564561-01-8). This specific aniline scaffold serves as a critical intermediate in the synthesis of EGFR inhibitors and PROTAC linkers, where the diethylene glycol (PEG-2) chain enhances aqueous solubility while the bromine atom provides a handle for downstream cross-coupling (e.g., Suzuki-Miyaura). This guide addresses the unique challenges posed by this molecule—specifically, balancing the electronic deactivation of the ortho-bromide with the solubility profile of the PEG tail—and offers two validated protocols for high-yield amide formation.

Introduction & Retrosynthetic Analysis

The synthesis of amide derivatives from substituted anilines is a cornerstone of medicinal chemistry.[1] However, This compound presents a specific set of physicochemical properties that require tailored handling:

-

Electronic Environment: The aniline nitrogen is electronically "pushed and pulled."

-

Electron Donating (+M): The para-alkoxy group (the PEG chain) strongly donates electron density, increasing nucleophilicity.

-

Electron Withdrawing (-I): The ortho-bromine atom inductively withdraws electron density, slightly deactivating the amine and creating steric hindrance.

-

Net Result: The molecule is a moderately active nucleophile, comparable to 3-bromo-4-methoxyaniline. It reacts readily with acid chlorides but may require high-efficiency coupling agents (e.g., HATU) for sterically hindered carboxylic acids.

-

-

Solubility Profile (The "PEG Effect"): The diethylene glycol chain renders the molecule amphiphilic. While this improves the final drug's properties, it complicates traditional aqueous workups. The product may partition into the aqueous phase or form stable emulsions if not handled correctly.

Strategic Pathway Selection

-

Pathway A (Acid Chlorides): Best for simple, robust acyl groups (acetyl, acryloyl, benzoyl). High atom economy, fast reaction times.

-

Pathway B (Coupling Agents - HATU/EDC): Best for complex, chiral, or acid-sensitive carboxylic acids. Milder conditions prevent racemization.

Critical Control Points & Mechanism

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via the attack of the aniline lone pair on the activated carbonyl carbon.

-

Step 1 (Activation): The carboxylic acid is converted to a highly electrophilic species (Acid Chloride or Active Ester).

-

Step 2 (Attack): The aniline nitrogen attacks the carbonyl, forming a tetrahedral intermediate.

-

Step 3 (Elimination): The leaving group (Cl⁻ or OBt/OAt) is expelled, and the base removes the proton to restore neutrality.

Visualization: Reaction Workflow

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the acylating agent.

Experimental Protocols

Protocol A: Acid Chloride Method (Standard)

Recommended for: Acrylamides (e.g., for covalent kinase inhibitors), Acetamides, Benzamides.

Reagents:

-

Aniline: this compound (1.0 equiv)

-

Acid Chloride: R-COCl (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Solvent: Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the aniline (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

-

Base Addition: Add TEA (1.5 equiv) and cool the solution to 0°C using an ice bath.

-

Acylation: Add the acid chloride (1.1 equiv) dropwise (diluted in a small amount of DCM if solid) over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LCMS.

-

Workup (Crucial for PEG):

-

Dilute with DCM.

-

Wash with saturated NaHCO₃ (to remove acid) and Brine (saturated NaCl). Avoid pure water to prevent emulsion/product loss due to the PEG chain.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

-

-

Purification: Flash column chromatography (Gradient: 0% → 100% EtOAc in Hexanes, or 0% → 10% MeOH in DCM if highly polar).

Protocol B: HATU Coupling Method (Advanced)

Recommended for: Amino acid coupling, bulky acids, or when acid chlorides are unstable.

Reagents:

-

Carboxylic Acid: 1.1 equiv

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (2.5 – 3.0 equiv)

-

Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

Step-by-Step Procedure:

-

Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv) and stir for 5–10 minutes at RT to form the activated ester.

-

Coupling: Add the aniline (1.0 equiv) and the remaining DIPEA (1.5–2.0 equiv) to the reaction mixture.

-

Reaction: Stir at RT for 4–16 hours. Note: Sterically hindered acids may require heating to 40–50°C, but check stability of the bromide.

-

Workup:

-

Dilute with EtOAc (Ethyl Acetate).

-

Wash 3x with 5% LiCl solution (removes DMF efficiently) and 1x with Brine.

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Reverse-phase HPLC is often preferred for these derivatives if they are oily or difficult to crystallize.

Data Analysis & Troubleshooting

Expected Analytical Data

| Parameter | Observation | Notes |

| 1H NMR | Amide NH singlet (δ 8.0–10.0 ppm) | Diagnostic peak. If missing, coupling failed. |

| 1H NMR | PEG Chain (δ 3.5–4.2 ppm) | Multiplets integrating to ~8H. Confirm integrity of ether linkage. |

| LCMS | [M+H]⁺ or [M+Na]⁺ | Look for the characteristic Br isotope pattern (1:1 doublet separated by 2 amu). |

| TLC | Rf shift | Product is usually less polar than the amine but more polar than the acid chloride. |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: The ortho-bromide steric hindrance.

-

Solution: Switch to Protocol A (Acid Chloride) if possible. If using Protocol B, use HOAt as an additive or switch to POCl₃/Pyridine method for stubborn cases.

-

-

Issue: Emulsion during Workup.

-

Cause: The amphiphilic nature of the PEG chain.

-

Solution: Saturate the aqueous phase with NaCl (solid). Add a small amount of MeOH to the organic phase to break the emulsion.

-

-

Issue: Side Products.

-

Cause: Bis-acylation (rare with secondary anilines, possible with primary).

-

Solution: Ensure strict stoichiometry (1.05–1.1 equiv of electrophile). Avoid large excesses of acid chloride.

-

Safety & Handling

-

This compound: Treat as a potential irritant and toxic substance. Use gloves and fume hood.

-

Acid Chlorides: Corrosive and lachrymators. Handle only in a fume hood.

-

Waste: Dispose of halogenated solvents (DCM) and DMF in appropriate organic waste streams.

References

-

General Amide Synthesis

-

Analogous Protocols (BenchChem)

-

Application Notes for Coupling Reactions with 4-(oxan-2-yl)aniline (Analogous electron-rich aniline). BenchChem Application Library.

-

-

Acid Chloride Reactivity

-

Synthesis of 3-Bromo-4-alkoxyanilines

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. new.zodml.org [new.zodml.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. growingscience.com [growingscience.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

- 8. cresset-group.com [cresset-group.com]

Troubleshooting & Optimization

Technical Guide: Optimizing Cross-Coupling of 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline

Strategic Analysis: The Substrate Challenge

The molecule 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline represents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira). As a researcher, you are likely utilizing this as a linker-anchor intermediate for PROTACs or targeted protein degraders.

To optimize yield, you must first understand the three antagonistic forces at play in this specific substrate:

-

Electronic Deactivation (The "Push" Effect): The aniline (–NH₂) and the alkoxy-PEG chain (–OR) are strong Electron Donating Groups (EDGs). They increase electron density on the aromatic ring, making the C–Br bond significantly less electrophilic. This drastically slows down the Oxidative Addition step, which is often the rate-determining step (RDS) for electron-rich aryl halides.

-

Catalyst Poisoning (The "Grip" Effect): The free primary amine is a competent ligand. Without protection, it can coordinate to the Pd(II) center, displacing your phosphine ligands and forming catalytically inactive "Pd-black" or off-cycle resting states.

-

PEG Chelation (The "Wrap" Effect): The diethylene glycol chain is a pseudo-crown ether. In non-polar solvents, it can wrap around cationic metal centers (like Pd(II) or the counter-cation of your base), altering the reaction kinetics or solubility profile.

Troubleshooting & Optimization (Q&A)

Q1: I am observing <20% conversion even after 24 hours. The starting material remains unreacted. Why?

Diagnosis: Failed Oxidative Addition. The Science: Standard ligands like PPh₃ or dppf lack the electron-richness to force the Pd(0) center to insert into your electron-rich C–Br bond. The substrate is simply too deactivated. The Fix: Switch to Buchwald Dialkylbiaryl Ligands .

-

Recommendation: Use SPhos or XPhos . These ligands are bulky (promoting reductive elimination) and extremely electron-rich (accelerating oxidative addition into deactivated aryl halides).

-

Alternative: RuPhos is exceptional if you are performing a Buchwald-Hartwig amination on this bromide.

Q2: My reaction turns black immediately, and I see significant dehalogenation (formation of the des-bromo byproduct).

Diagnosis: Catalyst decomposition and Hydride transfer. The Science: The "black" precipitate is Pd(0) aggregates. This happens when the oxidative addition is too slow, or the amine coordinates to Pd, stripping the phosphine ligands. The dehalogenation (reduction of Br to H) suggests a β-hydride elimination pathway is competing, likely from the solvent or impurities, because the cross-coupling cycle is stalled. The Fix:

-

Protect the Amine: If possible, use the Boc-protected analog (tert-butyl (3-bromo-4-(2-(2-methoxyethoxy)ethoxy)phenyl)carbamate). The carbamate is less coordinating than the free amine.

-

Pre-catalyst Strategy: Stop using Pd(PPh₃)₄. Switch to Pd(OAc)₂ + SPhos (1:2 ratio) or a pre-formed precatalyst like XPhos Pd G2 . This ensures the active species is generated immediately with the stabilizing ligand attached.

Q3: The reaction works, but purification is a nightmare. The PEG chain drags impurities into the aqueous phase or smears on silica.

Diagnosis: Amphiphilic nature of the PEG chain. The Fix:

-

Extraction: Do not use Diethyl Ether. Use Dichloromethane (DCM) or 2-MeTHF for extraction. The PEG chain loves water; you need a more polar organic solvent to pull it out.

-

Wash: Saturate your aqueous phase with NaCl (Brine) during extraction. The "Salting Out" effect is critical to force the PEG-linker into the organic layer.

Visualizing the Failure Modes

The following diagram illustrates the catalytic cycle and the specific "Death Pathways" introduced by this substrate.

Figure 1: Catalytic cycle showing specific inhibition points (Red) caused by the Aniline amine and electron-rich nature of the substrate.

Optimized Experimental Protocol (Suzuki-Miyaura)

Objective: Coupling this compound with an Aryl Boronic Acid.

Reagents & Stoichiometry

| Component | Equivalents | Recommended Reagent | Role |

| Substrate | 1.0 | 3-Bromo-4-(PEG)-aniline | Electrophile |

| Boronic Acid | 1.5 | Aryl-B(OH)₂ or Pinacol Ester | Nucleophile |

| Catalyst | 0.02 - 0.05 | XPhos Pd G2 (or Pd(OAc)₂ + XPhos) | Catalyst |

| Base | 3.0 | K₃PO₄ (Anhydrous or 2M aq.) | Activator |

| Solvent | [0.1 M] | 1,4-Dioxane : Water (4:1) | Solvent System |

Step-by-Step Procedure

-

Degassing (Critical): The electron-rich phosphines (XPhos) are sensitive to oxidation. Sparge both the 1,4-Dioxane and Water with Nitrogen or Argon for 15 minutes before adding reagents.

-

Assembly: In a reaction vial, add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

Catalyst Addition: Add XPhos Pd G2 (2-5 mol%). If using Pd(OAc)₂/Ligand, premix them in a small amount of dioxane for 5 mins before adding.

-

Solvent: Add the degassed Dioxane/Water mixture. The water is essential to solubilize the inorganic base and the PEG chain.

-

Reaction: Seal the vial and heat to 80–90°C .

-

Note: Do not exceed 100°C if possible, to prevent thermal decomposition of the PEG chain or aniline polymerization.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the Bromide (M+) and appearance of Product.

-

Troubleshooting: If you see the mass of [M-Br+H], you are seeing protodehalogenation. Lower the temperature and increase catalyst loading.

-

References

-

Buchwald-Hartwig Ligand Design: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of electron-rich aryl chlorides and bromides.[1][2] Accounts of Chemical Research.

-

Handling PEGylated Substrates: Li, W., et al. (2021). The Role of PEG on Pd-Catalyzed Cross-Coupling Reactions. ResearchGate.[3]

-

Protodehalogenation Mechanisms: Modha, S. G., et al. (2020). Side reactions in the Suzuki-Miyaura cross-coupling. Beilstein Journal of Organic Chemistry.

-

XPhos Pd G2 Precatalyst: Biscoe, M. R., et al. (2008). A new class of easily activated palladium precatalysts for facile C-N and C-C bond formation. Journal of the American Chemical Society.[4]

Sources

Solving solubility issues with 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline in organic solvents

Technical Support Center: Handling & Solubility Optimization for 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline

Case ID: SOL-PEG-ANILINE-001 Compound: this compound CAS: 1564561-01-8 Molecular Formula: C11H16BrNO3 Molecular Weight: 290.15 g/mol [1]

Executive Summary & Solubility Profile

The Core Challenge: You are likely using this intermediate to improve the aqueous solubility of a final drug candidate (e.g., EGFR/HER2 kinase inhibitors or PROTAC linkers). While the diethylene glycol (PEG-2) tail improves biological solubility, it introduces significant process chemistry challenges , specifically "oiling out" during purification and high hygroscopicity.

Solubility Matrix (25°C):

| Solvent Class | Specific Solvent | Solubility Rating | Observation / Risk |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred for reactions.[1] Risk of oiling upon concentration. |

| Polar Aprotic | DMF, DMSO, DMAc | Excellent (>100 mg/mL) | Hard to remove; high boiling points trap the aniline. |

| Alcohols | Methanol, Ethanol, IPA | Good (50-100 mg/mL) | Good for reactions. Risk: Nucleophilic attack if activated electrophiles are present.[1] |

| Ethers | THF, 1,4-Dioxane | Good | THF is excellent; MTBE is poor (good for precipitation). |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Soluble, but often oils out if hexane/heptane is added too fast. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Poor (<1 mg/mL) | Used as anti-solvents. Major Risk: Oiling out/Phase separation.[1] |

| Aqueous | Water (pH 7) | Low/Moderate | Forms emulsions. Soluble at pH < 4 (as ammonium salt). |

Technical Troubleshooting Guide (Q&A)

Issue 1: "The compound oils out instead of crystallizing during purification."

User Question: I tried recrystallizing from EtOAc/Hexanes, but as soon as I added the hexanes, a sticky yellow oil separated at the bottom. Cooling didn't help. How do I get a solid?

Scientist Response: This is the classic "PEG Entropy Penalty." The flexible ether chain (2-(2-methoxyethoxy)ethoxy) prevents efficient crystal lattice packing.[1] When you add a non-polar anti-solvent (Hexanes) too quickly, the lipophilic bromine and aromatic ring force the molecule out of solution before it can organize, resulting in an amorphous oil.

Corrective Protocol: The "Cloud Point" Oscillation Method

-

Dissolve the oil in the minimum amount of EtOAc or DCM at 35-40°C.[1]

-

Add Anti-solvent (Heptane/Hexane) dropwise only until a faint, persistent cloudiness appears. Stop immediately.

-

Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface to induce nucleation.

-

Oscillate Temperature: Cycle the temperature between 35°C and 20°C. This anneals the amorphous oil into a crystalline lattice.

-

Slow Addition: Once solids are visible, add the rest of the anti-solvent very slowly (over 1-2 hours).

Pro-Tip: If it refuses to solidify, switch solvent systems to MTBE/Heptane or IPA/Water (1:1) . The polarity match of MTBE often favors the ether chain better than EtOAc.

Issue 2: "The aniline is turning dark/black in solution."

User Question: My stock solution in DMF was clear yesterday, but today it’s dark brown. Is it degraded?

Scientist Response: Anilines are electron-rich and prone to oxidation, especially with the electron-donating alkoxy group at the para position.[1] The bromine at the meta position withdraws some electron density but not enough to prevent oxidation by atmospheric oxygen.

Root Cause: Formation of quinone-imine species or radical polymerization.[1]

Prevention Strategy:

-

Degas Solvents: Always sparge DMF/DMSO with Nitrogen or Argon for 15 mins before dissolving.[1]

-

Acidic Stabilization: If your downstream reaction tolerates it, store the aniline as its Hydrochloride (HCl) or Tosylate (TsOH) salt . The protonated anilinium ion is resistant to oxidation.

-

Storage: Store solid at -20°C under inert gas. Solutions should be freshly prepared.

Issue 3: "Low yields during aqueous workup (Extraction)."

User Question: I extracted the reaction mixture (DCM/Water), but the aqueous layer is cloudy, and my yield is 40% lower than expected.

Scientist Response: The PEG chain acts as a phase transfer catalyst and surfactant. It creates stable emulsions and increases the water solubility of the neutral aniline, leading to loss in the aqueous waste.

Optimization Protocol:

-

pH Adjustment: Ensure the aqueous layer is basic (pH > 10) using Na₂CO₃ or NaOH. This ensures the aniline is fully deprotonated and lipophilic.

-

Salting Out: Saturate the aqueous phase with NaCl (Brine). The "Salting Out" effect competes with the PEG chain for hydration, forcing the organic molecule into the organic layer.

-

Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of pure DCM for extraction. This mixture is more polar and recovers amphiphilic molecules better.

Strategic Workflow: Salt Formation for Purification

If the free base is impossible to handle (oils out constantly), convert it to a salt. This is the most robust method for this specific class of PEGylated anilines.

DOT Diagram: Logic Flow for Handling PEG-Anilines

Caption: Decision tree for stabilizing and purifying this compound. The "Salt Formation" pathway is the critical fallback for oiling issues.

Detailed Protocol: HCl Salt Formation

Objective: Isolate the compound as a stable, non-oily solid.

Reagents:

-

Crude Aniline (1.0 eq)

-

Dichloromethane (DCM) or Diethyl Ether (Et₂O)

-

4M HCl in Dioxane (1.1 eq)

Procedure:

-

Dissolution: Dissolve 1.0 g of the crude oily aniline in 10 mL of anhydrous Et₂O. If it doesn't dissolve clearly, add minimal DCM dropwise until clear.

-

Acidification: Cool to 0°C in an ice bath. Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

-

Observation: A white to off-white precipitate should form immediately.[1] The PEG chain does not solubilize the ionic salt in ether.

-

Filtration: Stir for 15 minutes at 0°C. Filter the solid under vacuum or nitrogen pressure.

-

Washing: Wash the filter cake with cold Et₂O (2 x 5 mL) to remove non-polar impurities.

-

Drying: Dry under high vacuum. The resulting Anilinium Hydrochloride is usually a high-melting solid that is stable to oxidation and easy to weigh.[1]